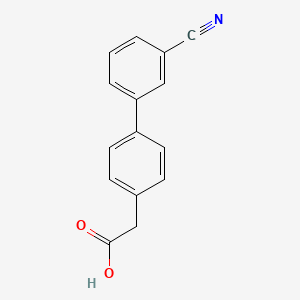

4-(3-Cyanophenyl)phenylacetic acid

Descripción

Significance of Phenylacetic Acid Derivatives in Chemical Sciences

Phenylacetic acid and its derivatives represent a versatile and significant class of organic compounds with wide-ranging applications across various scientific disciplines. youtube.comtudiencau.com Phenylacetic acid itself is a naturally occurring compound, found in fruits and functioning as an active auxin, a type of plant hormone. nih.govwikipedia.org In humans, it is a catabolite of the amino acid phenylalanine. nih.govwikipedia.org

The applications of these derivatives are particularly prominent in the pharmaceutical industry. They serve as crucial intermediates and building blocks in the synthesis of a multitude of drugs. tudiencau.com Notably, phenylacetic acid is a key precursor in the industrial production of antibiotics like penicillin G. tudiencau.comwikipedia.org Furthermore, derivatives of phenylacetic acid are integral to the structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals, including bendazol, lorcainide, and phenacemide. tudiencau.comwikipedia.orgmdpi.com

Beyond pharmaceuticals, phenylacetic acid derivatives are utilized in the agrochemical industry as plant growth regulators, helping to improve crop yields. tudiencau.com The characteristic honey-like scent of phenylacetic acid has also led to its use in the fragrance industry for perfumes and colognes. tudiencau.comwikipedia.org As versatile chemical intermediates, they are employed in the synthesis of dyes, polymers, and other complex organic compounds. tudiencau.comatamanchemicals.com The inherent biological activity of the phenylacetic acid scaffold, including antimicrobial properties, further underscores its importance in ongoing research and development. youtube.comatamanchemicals.com

Strategic Context of the Biphenyl (B1667301) and Nitrile Moieties in Organic Chemistry

The molecular architecture of 4-(3-Cyanophenyl)phenylacetic acid is distinguished by the presence of both a biphenyl system and a nitrile functional group. Each of these components carries significant strategic weight in the field of organic chemistry, particularly in the design of functional molecules.

The biphenyl moiety , consisting of two interconnected phenyl rings, is a privileged scaffold in medicinal chemistry and materials science. rsc.org This structural unit is a common feature in numerous marketed drugs and biologically active natural products. rsc.org The biphenyl framework provides a rigid, well-defined three-dimensional structure that can be precisely decorated with functional groups to optimize interactions with biological targets. In materials science, biphenyl derivatives are crucial intermediates for products such as liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The introduction of a biphenyl unit can also confer desirable properties like enhanced mechanical and thermal stability to polymers. acs.org

Overview of Contemporary Research Trajectories for this compound and Related Scaffolds

Contemporary research into this compound and related structures is primarily driven by its potential as a sophisticated building block for novel compounds in medicinal chemistry and materials science. While detailed studies focused exclusively on this specific molecule are not abundant in public literature, its chemical identity and properties are well-defined by chemical suppliers, indicating its availability for research purposes.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 893640-23-8 | cymitquimica.combldpharm.com |

| Molecular Formula | C₁₅H₁₁NO₂ | cymitquimica.com |

| Molecular Weight | 237.253 g/mol | cymitquimica.com |

| IUPAC Name | 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid | cymitquimica.com |

| InChI Key | FZCMCBMGTVYSLD-UHFFFAOYSA-N | cymitquimica.com |

Current research trajectories for compounds with this scaffold are centered on synthetic strategies and potential applications derived from its hybrid structure. A key area of investigation is the development of efficient synthetic routes. The construction of the biphenyl core is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orginventivapharma.com A plausible and contemporary synthetic strategy for this compound would involve the Suzuki coupling of a 4-halophenylacetic acid ester (e.g., ethyl 4-bromophenylacetate) with 3-cyanophenylboronic acid, followed by the hydrolysis of the ester to yield the final carboxylic acid.

The research interest in this molecule stems from the combined functionalities it possesses. The phenylacetic acid portion provides a site for derivatization, for example, through amide bond formation, to create libraries of compounds for biological screening. The cyano-biphenyl portion acts as a potent pharmacophore or a functional motif for materials applications. Given the roles of related structures, research on this compound is likely directed toward:

Medicinal Chemistry: Designing enzyme inhibitors, where the carboxylic acid can interact with active site residues and the cyano-biphenyl moiety can occupy hydrophobic pockets, a strategy common for targeting proteases or kinases.

Materials Science: Synthesizing novel liquid crystals or components for OLEDs, where the rigid, polarizable biphenyl structure is advantageous. rsc.org

The exploration of related scaffolds, such as other substituted biphenyl acetic acids, is an active area of research, focusing on creating derivatives with tailored biological activities or material properties. mdpi.com Therefore, this compound represents a strategically designed platform for the synthesis of advanced functional molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(3-cyanophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCMCBMGTVYSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362704 | |

| Record name | 4-(3-Cyanophenyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893640-23-8 | |

| Record name | 4-(3-Cyanophenyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 3 Cyanophenyl Phenylacetic Acid and Its Analogues

Advanced Retrosynthetic Disconnections for 4-(3-Cyanophenyl)phenylacetic acid

The retrosynthetic analysis of this compound reveals several key disconnections that form the basis for various synthetic strategies. The primary bond for disconnection is the C-C bond of the biphenyl (B1667301) unit. This leads to two main aryl precursors: a phenylacetic acid derivative and a cyanophenyl derivative.

A second critical disconnection involves the acetic acid side chain. This can be envisioned as being introduced onto a pre-formed 3'-cyano-biphenyl scaffold. This approach allows for the late-stage introduction of the acetic acid group, potentially simplifying the handling of intermediates.

Finally, the nitrile group itself can be considered a point of disconnection. It can be introduced onto the biphenyl framework through various cyanation methods, or it can be carried through the synthesis from a cyanophenyl starting material. Each of these retrosynthetic pathways offers distinct advantages and challenges, influencing the choice of specific synthetic methods.

Modern Cross-Coupling Strategies for Biphenylacetic Acid Construction

The formation of the aryl-aryl bond is a cornerstone of the synthesis of this compound. Modern palladium-catalyzed cross-coupling reactions provide powerful and versatile tools for this transformation.

Optimized Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between aryl halides and arylboronic acids. tcichemicals.commdpi.com In the context of synthesizing this compound, this could involve the coupling of a (4-(carboxymethyl)phenyl)boronic acid derivative with 3-bromobenzonitrile, or alternatively, the reaction of a 4-bromophenylacetic acid derivative with (3-cyanophenyl)boronic acid.

Key to the success of this reaction is the choice of catalyst, ligand, and base. Modern advancements have led to the development of highly active palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, which can facilitate the coupling of even challenging substrates. researchgate.netrsc.org The use of heterogeneous palladium catalysts, such as those supported on graphene, has also gained attention due to their reusability and contribution to greener chemistry. mdpi.com The reaction conditions are generally mild, offering high functional group tolerance, which is crucial when dealing with the carboxylic acid and nitrile moieties present in the target molecule. tcichemicals.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromophenylacetic acid | (3-Cyanophenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High |

| 2 | 3-Bromobenzonitrile | (4-(Ethoxycarbonylmethyl)phenyl)boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | High |

This table is illustrative and specific yields would be dependent on experimental optimization.

Ligand-Controlled Heck and Sonogashira Coupling Variants

The Heck reaction, involving the palladium-catalyzed coupling of an aryl halide with an alkene, offers another route to the biphenyl core, although it is more commonly used for vinylation. organic-chemistry.orgwikipedia.org A variation, the Fujiwara-Moritani reaction, allows for the direct arylation of an unactivated C-H bond, which could be a potential, though less common, strategy. mdpi.com

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, presents a more versatile approach for constructing the biphenyl scaffold of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org A plausible strategy would involve the coupling of a 4-halophenylacetic acid derivative with 3-ethynylbenzonitrile. The resulting tolan intermediate could then be reduced to the corresponding biphenyl. The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Recent developments have focused on copper-free versions and the use of more efficient ligands to broaden the substrate scope and improve reaction conditions. nih.gov

C-H Activation Approaches for Aryl-Aryl Bond Formation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. wikipedia.orgbeilstein-journals.orgyoutube.com In the synthesis of this compound, a C-H activation approach could involve the direct coupling of a phenylacetic acid derivative with 3-cyanobenzene. These reactions are often catalyzed by transition metals like palladium or rhodium and can be directed by a functional group on one of the substrates to achieve high regioselectivity. youtube.comnih.gov While still an evolving field, C-H activation holds significant promise for streamlining the synthesis of complex biphenyl derivatives. beilstein-journals.org

Regioselective Introduction and Transformation of the Nitrile Group

The nitrile group is a key functional handle in this compound and its introduction requires careful consideration of regioselectivity.

Direct Cyanation Techniques

Direct cyanation of a pre-formed biphenylacetic acid derivative is an attractive strategy. Modern methods for direct C-H cyanation have been developed, often employing photoredox catalysis or transition metal catalysis. nih.govacs.org These methods can offer a more direct route to the final product, bypassing the need for a halogenated precursor. For example, a photoredox-catalyzed reaction could potentially introduce a cyano group onto the 3-position of the terminal phenyl ring of 4-phenylphenylacetic acid. nih.gov

Conversion of Other Functional Groups to Nitriles

The introduction of a nitrile (cyano) group is a critical step in the synthesis of this compound. Several functional groups can be converted into nitriles, offering flexibility in synthetic design.

One common method is the dehydration of primary amides. chemguide.co.uklibretexts.org This transformation can be achieved by heating the amide with a dehydrating agent such as phosphorus(V) oxide (P₄O₁₀). chemguide.co.uklibretexts.org The reaction removes a molecule of water from the amide group to yield the corresponding nitrile. chemguide.co.uklibretexts.org

Another versatile approach is the Sandmeyer reaction, where a primary aromatic amine is diazotized and then treated with a copper(I) cyanide salt. This method is particularly useful for introducing a cyano group onto an aromatic ring.

Furthermore, aldehydes can be converted to nitriles in a one-pot reaction. This can be accomplished through the formation of an aldoxime intermediate, followed by dehydration. organic-chemistry.org Reagents like hydroxylamine, followed by a dehydrating agent, can facilitate this conversion. organic-chemistry.org Additionally, the use of inorganic reagents such as NH₂OH/Na₂CO₃/SO₂F₂ in DMSO provides a practical, metal-free method for transforming aldehydes into nitriles. organic-chemistry.org

The direct cyanation of aryl halides or triflates using metal cyanides, often catalyzed by palladium or nickel complexes, is a powerful and widely used method. This approach allows for the late-stage introduction of the nitrile group into complex molecules.

Finally, the reaction of aldehydes and ketones with hydrogen cyanide (or a source thereof, like potassium cyanide followed by acidification) yields cyanohydrins. chemguide.co.uklibretexts.org These intermediates can be further transformed, providing a route to α-hydroxynitriles. chemguide.co.uklibretexts.org

Stereocontrolled Synthesis of Chiral Analogues

While this compound itself is achiral, the synthesis of its chiral analogues, where a stereocenter is introduced into the acetic acid side chain or the biphenyl backbone, is a significant area of research. Stereocontrolled synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. d-nb.info

One strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. This approach has been successfully used in the synthesis of various chiral carboxylic acids.

Asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated carboxylic acid derivative, using a chiral catalyst is another powerful method. Catalysts based on rhodium or ruthenium with chiral phosphine ligands are commonly employed for this purpose.

The use of chiral building blocks that already contain the desired stereocenter is also a viable strategy. d-nb.info These building blocks can be derived from the chiral pool of naturally occurring compounds or synthesized through asymmetric methods.

For instance, the synthesis of chiral 3-aryl-1-alkynes has been achieved with high stereoselectivity through the cross-coupling of bromoallenes with arylbromocuprates. researchgate.net This method can create quaternary stereogenic centers with an aryl group. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. tcichemicals.com In a flow process, reagents are continuously pumped through a reactor, where they mix and react. tcichemicals.com This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

The synthesis of phenylacetic acid derivatives can be adapted to flow chemistry. For example, Suzuki-Miyaura cross-coupling reactions, a key step in constructing the biphenyl core, can be efficiently performed in a flow reactor. The use of immobilized palladium catalysts can simplify product purification and catalyst recycling. thieme-connect.de

Furthermore, hazardous reagents or reactive intermediates can be generated and consumed in situ, minimizing their accumulation and improving the safety of the process. durham.ac.uk The enhanced heat and mass transfer in flow reactors can lead to higher yields and selectivities compared to traditional batch processes. tcichemicals.com

Catalytic Asymmetric Synthesis Approaches for Related Chiral Systems

Catalytic asymmetric synthesis is a highly desirable approach for the preparation of chiral molecules, as it allows for the generation of large quantities of enantiomerically enriched products from a small amount of a chiral catalyst. sigmaaldrich.com Several strategies have been developed for the catalytic asymmetric synthesis of chiral systems related to this compound.

Chiral Lewis acid catalysis is a prominent method for a variety of asymmetric transformations. sigmaaldrich.com Chiral oxazaborolidinium ions (COBIs), for instance, have been shown to be effective catalysts for asymmetric Diels-Alder reactions, nucleophilic additions, and cycloadditions. sigmaaldrich.com

Chiral Brønsted acid catalysis has also gained significant attention. frontiersin.orgims.ac.jp Chiral phosphoric acids, which can act as bifunctional catalysts, have been successfully applied in a range of enantioselective reactions. frontiersin.orgchemrxiv.org These catalysts can activate the electrophile through protonation while simultaneously organizing the nucleophile through hydrogen bonding.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. beilstein-journals.org Chiral amines, thioureas, and squaramides have been employed to catalyze a wide array of enantioselective reactions.

In the context of biphenyl systems, axially chiral ligands are of great importance. Ligands such as BINOL and SPINOL have been used to develop highly effective chiral catalysts for various asymmetric reactions, including additions of organometallic reagents to aldehydes and palladium-catalyzed cycloadditions. chemrxiv.org

In Depth Spectroscopic and Solid State Structural Elucidation of 4 3 Cyanophenyl Phenylacetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-(3-Cyanophenyl)phenylacetic acid, a full suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational dynamics.

Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR techniques are instrumental in deciphering complex molecular structures by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. For this compound, this would help to identify adjacent protons on the two aromatic rings and the methylene (B1212753) protons of the acetic acid side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule, such as the linkage between the phenyl rings and the connection of the acetic acid moiety. bas.bg

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. For instance, NOESY could reveal the spatial relationship between the protons of the two phenyl rings, which is dependent on the torsion angle between them.

A predicted ¹H NMR spectrum for a related compound, 3-[(4'-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide, is available and provides a reference for the types of signals expected for cyanobiphenyl derivatives. drugbank.com

Solid-State NMR for Polymorphic Forms and Amorphous States

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state, including crystalline polymorphs and amorphous forms. researchgate.net For this compound, ssNMR could be used to:

Distinguish between different crystalline forms (polymorphs) that may exist.

Characterize the structure of any amorphous or disordered phases.

Provide information on the local environment and packing of the molecules in the solid state.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₁NO₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific data for this compound is not available, the fragmentation of similar carboxylic acids often involves the loss of the carboxylic acid group (CO₂H) or carbon dioxide (CO₂). consensus.app The fragmentation of the biphenyl (B1667301) nitrile core would also produce characteristic ions. The study of fragmentation patterns of related compounds, such as ethyl-2-[[2′-cyanobiphenyl-4-yl]-methyl] amino]-3-nitrobenzoate, can offer insights into the expected fragmentation pathways. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography on a single crystal of this compound would provide the most definitive three-dimensional structure.

Analysis of Molecular Conformation and Bond Parameters

A crystal structure would yield precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the phenyl rings and the conformation of the acetic acid side chain. The dihedral angle between the two phenyl rings is a key conformational parameter in biphenyl derivatives. For example, in the related structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the phenyl rings is 38.14 (2)°.

Investigation of Crystal Packing and Supramolecular Synthons

The crystal structure would also elucidate the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and π-π stacking of the aromatic rings, would be identified. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids. The cyano group can also participate in intermolecular interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the material.

Polymorphism and Cocrystallization Research

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. For a molecule like this compound, the potential for polymorphism is significant due to its conformational flexibility and the presence of functional groups capable of forming various intermolecular interactions.

To date, no specific polymorphs of this compound have been reported in the scientific literature. However, the structural features of the molecule—a biphenyl system which allows for torsional flexibility, a carboxylic acid group that can form strong hydrogen-bonded dimers, and a cyano group which can act as a hydrogen bond acceptor—suggest that the formation of different crystalline arrangements under various crystallization conditions is plausible. The study of polymorphism is crucial, particularly in the pharmaceutical context, as different polymorphs can have different bioavailabilities. nih.gov

Cocrystallization

Cocrystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a coformer in a specific stoichiometric ratio. nih.govresearchgate.net The components in a cocrystal are linked by non-covalent interactions, most commonly hydrogen bonds.

There are currently no published studies on the cocrystallization of this compound. However, the presence of a carboxylic acid group makes it an excellent candidate for forming cocrystals with a wide range of coformers. The carboxylic acid can form robust supramolecular synthons (patterns of intermolecular interactions) with complementary functional groups. The cyano group can also participate in hydrogen bonding, further expanding the possibilities for cocrystal design.

Potential coformers for this compound could be selected based on their ability to form predictable hydrogen bond patterns with the carboxylic acid or cyano group. A screening of potential coformers could be guided by the principles of crystal engineering, such as the pKa rule for acid-base interactions. nih.gov

Table 1: Potential Coformers for Cocrystallization with this compound

| Coformer Class | Example Coformer | Potential Hydrogen Bond Synthon |

| Pyridines | Isonicotinamide | Acid-Pyridine Heterosynthon |

| Carboxylic Acids | Oxalic Acid | Acid-Acid Homodimer, Acid-Carboxyl Heterosynthon |

| Amides | Nicotinamide | Acid-Amide Heterosynthon |

| Alcohols | 1,4-Butanediol | Acid-Alcohol Heterosynthon |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for probing the molecular vibrations of a compound. These techniques are particularly sensitive to the chemical environment of functional groups and are extensively used to study hydrogen bonding and other intermolecular interactions in the solid state.

For this compound, the key vibrational modes of interest would be those of the carboxylic acid and the cyano group.

Carboxylic Acid Vibrations : Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong hydrogen bonding has a profound effect on the vibrational frequencies. The O-H stretching vibration appears as a very broad and intense band in the FT-IR spectrum, typically in the range of 2500–3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretching vibration of the dimerized acid is observed in the region of 1680–1710 cm⁻¹. orgchemboulder.comspectroscopyonline.com In a non-hydrogen-bonded (monomeric) state, this band would shift to a higher wavenumber (around 1760 cm⁻¹). libretexts.orglibretexts.org The C-O stretch and O-H bend also provide useful information and are expected in the regions of 1210-1320 cm⁻¹ and 910-950 cm⁻¹ respectively. orgchemboulder.com

Cyano Group Vibration : The C≡N stretching vibration is typically observed in the range of 2220–2260 cm⁻¹. The exact position and intensity of this band can be influenced by the electronic effects of the biphenyl system and any involvement of the nitrogen atom in hydrogen bonding.

Biphenyl Backbone Vibrations : The Raman spectra of biphenyl derivatives show characteristic peaks around 1600 cm⁻¹ and 1280 cm⁻¹ corresponding to the aromatic ring stretching modes.

While specific experimental spectra for this compound are not available, the expected positions of its key vibrational bands can be summarized based on established data for similar functional groups.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Carboxylic Acid (Dimer) | O-H stretch | 2500 - 3300 (broad) | FT-IR |

| Carboxylic Acid (Dimer) | C=O stretch | 1680 - 1710 | FT-IR, Raman |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | FT-IR, Raman |

| Carboxylic Acid | O-H bend | 910 - 950 | FT-IR |

| Cyano Group | C≡N stretch | 2220 - 2260 | FT-IR, Raman |

| Biphenyl Group | Ring stretch | ~1600, ~1280 | Raman |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Analogues

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light by chiral molecules. cas.czacs.org These techniques are invaluable for determining the absolute configuration and conformational preferences of chiral compounds.

Currently, there is no literature on the synthesis or chiroptical analysis of chiral analogues of this compound. The parent molecule itself is not chiral. However, chirality could be introduced, for example, by synthesizing derivatives with substituents on the acetic acid alpha-carbon or by creating atropisomers through restricted rotation of the biphenyl rings with appropriate bulky substituents.

Should such chiral analogues be synthesized, ECD and VCD would be powerful tools for their stereochemical characterization.

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. For a chiral analogue of this compound, the biphenyl and cyanophenyl groups would act as the primary chromophores. Theoretical calculations of the ECD spectrum for different stereoisomers could be compared with experimental data to assign the absolute configuration. acs.org

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of circularly polarized infrared light. It provides stereochemical information from the vibrational transitions of the molecule. A VCD spectrum would be rich in information, with bands corresponding to the chiral environment of the carboxylic acid, the biphenyl backbone, and any chiral centers introduced.

Table 3: Potential Applications of Chiroptical Spectroscopy for Chiral Analogues of this compound

| Technique | Information Obtained |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration, study of electronic transitions and chromophore interactions. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and solution-state conformation, detailed stereochemical analysis of functional groups. |

Computational and Theoretical Investigations of 4 3 Cyanophenyl Phenylacetic Acid

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (TDF), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations provide a basis for understanding its stability, reactivity, and spectroscopic characteristics. The choice of a suitable functional and basis set is crucial for obtaining accurate results. For molecules of this nature, a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p) is often employed to balance computational cost and accuracy. nih.govsemanticscholar.org

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like 4-(3-Cyanophenyl)phenylacetic acid, the HOMO is expected to be localized primarily on the biphenyl (B1667301) ring system and the carboxyl group, which are electron-rich regions. Conversely, the LUMO is likely to be centered around the cyano group, a strong electron-withdrawing moiety.

To illustrate, a DFT study on the structurally similar compound 2-(4-Cyanophenylamino) acetic acid revealed a HOMO energy of -6.2056 eV and a LUMO energy of -1.2901 eV. nih.gov This results in a HOMO-LUMO energy gap of 4.9155 eV, indicating significant charge transfer characteristics within the molecule. nih.gov A similar analysis for this compound would provide specific values for its electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies (Based on a related compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2056 |

| LUMO | -1.2901 |

| Energy Gap (ΔE) | 4.9155 |

Note: The data in this table is for the related compound 2-(4-Cyanophenylamino) acetic acid and serves as an illustrative example of the type of data obtained from such calculations. nih.gov

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-deficient), indicating sites for nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These areas are rich in electron density and are therefore attractive to electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the regions around the aromatic protons would exhibit a positive electrostatic potential, making them susceptible to nucleophilic interactions.

Understanding the charge distribution is also enhanced by Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. For instance, in a related molecule, NBO analysis revealed strong stabilization energy from the lone pair of an oxygen atom to an adjacent pi-antibonding orbital, indicating significant delocalization of charge. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

For a molecule with multiple rotatable bonds like this compound, MD simulations are essential for exploring its conformational landscape. The rotation around the bond connecting the two phenyl rings and the bonds within the acetic acid side chain can lead to various conformers with different energies and properties. MD simulations can sample these different conformations, providing a statistical understanding of the molecule's preferred shapes in a given environment.

Furthermore, MD simulations can explicitly model the effect of the solvent on the molecule's structure and dynamics. By surrounding the solute with solvent molecules (e.g., water), the simulation can capture the influence of solute-solvent interactions, such as hydrogen bonding, on the conformational preferences of the molecule. The solubility and behavior of phenylacetic acid derivatives in different solvents have been subjects of such computational and experimental studies. nih.gov

Molecular Docking and Binding Energy Calculations with Non-Clinical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions.

Ligand-Protein Interaction Mechanics (In vitro focus)

The process of molecular docking involves placing the ligand in various orientations and conformations within the binding site of the protein and scoring these poses based on a scoring function that estimates the binding affinity. The interactions that contribute to binding include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in hydrophobic and π-π stacking interactions. The cyano group can also act as a hydrogen bond acceptor. Studies on the covalent binding of phenylacetic acid to proteins have shown that it can form adducts with specific protein targets. nih.gov

Active Site Mapping and Binding Mode Prediction

A crucial aspect of molecular docking is the identification and characterization of the active site of the target protein. The active site is the region of the protein where the ligand binds and where biological activity occurs. By mapping the active site, researchers can identify key amino acid residues that are important for binding.

Once a docking simulation is performed, the resulting binding modes can be analyzed to predict how the ligand interacts with the active site residues. This includes identifying specific hydrogen bonds, hydrophobic contacts, and other interactions. For example, a docking study of a ligand with a protein might reveal a critical hydrogen bond between the ligand's carboxylate and a specific arginine or lysine (B10760008) residue in the protein's active site. While specific docking studies for this compound are not publicly documented, the general principles of ligand-protein interactions would govern its binding to any potential non-clinical biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Advanced Research Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence a compound's efficacy, QSAR models can be used to predict the activity of novel molecules, thereby streamlining the drug discovery process. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to design advanced research probes based on its structural scaffold.

QSAR analyses are foundational in modern drug design, enabling the prediction of biological activities and properties of novel compounds. This predictive capability significantly accelerates the identification of promising drug candidates by prioritizing synthetic efforts.

A typical QSAR study involves the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

Physicochemical descriptors: Related to properties like lipophilicity (logP), polarizability, and electronic effects.

For a molecule like this compound, key descriptors would include those related to its biphenyl core, the electronic influence of the cyano group, and the properties of the acetic acid side chain. For instance, in a hypothetical QSAR study on a series of biphenylacetic acid derivatives targeting a specific biological receptor, the following descriptors might be considered:

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a binding pocket. |

| Steric | Molecular Volume | Determines the fit of the molecule within the receptor's binding site. |

| Topological | Balaban J index | Encodes the degree of branching in the molecular structure. |

| Hydrophobic | LogP | Affects the molecule's ability to cross cell membranes. |

Once a set of descriptors is calculated for a series of known active and inactive compounds, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the QSAR model. A statistically significant model, characterized by high correlation coefficients (R²) and predictive power (Q²), can then be used to predict the activity of new, unsynthesized compounds. For example, a 3D-QSAR study on a series of biphenyl derivatives as aromatase inhibitors yielded a statistically significant model with a correlation coefficient (R²) of 0.977 and a predictive correlation coefficient (Q²) of 0.946, indicating a robust and predictive model nih.gov. The pharmacophoric features identified in that study included two H-bond acceptors and two aromatic rings, features that are present in this compound nih.gov.

The insights gained from such a model can guide the design of more potent and selective research probes. For instance, if the model indicates that a higher dipole moment in the region of the cyano group is beneficial for activity, new derivatives with different electron-withdrawing groups could be proposed. Conversely, if steric bulk is shown to be detrimental, modifications to the biphenyl rings could be explored to optimize the molecule's shape.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Computational transition state analysis, a powerful tool in theoretical chemistry, allows for the detailed investigation of reaction pathways, including the identification of intermediates and the calculation of activation energies.

A plausible synthetic route to this compound could involve a Suzuki coupling reaction to form the biphenyl core, followed by functionalization to introduce the acetic acid moiety. A key step in this process might be the conversion of a precursor, such as 4-(3-cyanophenyl)benzyl bromide, to 4-(3-cyanophenyl)phenylacetonitrile, which is then hydrolyzed to the final product. The mechanism of the nitrile hydrolysis, a crucial final step, can be elucidated using computational methods.

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid generally proceeds through a series of steps, including protonation of the nitrile nitrogen, nucleophilic attack by water, and subsequent tautomerization and hydrolysis of the resulting amide intermediate. Computational chemistry can be used to model each of these steps, providing a detailed energy profile of the reaction.

Proposed Reaction Coordinate for the Hydrolysis of 4-(3-Cyanophenyl)phenylacetonitrile:

| Step | Description | Computationally Derived Information |

| 1 | Protonation of the nitrile | Geometry and stability of the protonated intermediate. |

| 2 | Nucleophilic attack of water | Geometry and energy of the transition state for C-O bond formation. |

| 3 | Proton transfer | Identification of the most favorable proton transfer pathways. |

| 4 | Tautomerization to the amide | Energy barrier for the conversion of the imidic acid to the amide. |

| 5 | Hydrolysis of the amide | Transition state analysis of the rate-determining step in the amide hydrolysis. |

By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy for each elementary step, allowing for the identification of the rate-determining step. For example, a computational study on the metal-free cyanomethylation of aryl alkynoates demonstrated the use of density functional theory (DFT) to calculate the reaction free energies and barriers for the electrophilic attack of a cyanomethyl radical, providing valuable mechanistic insights nih.gov.

Furthermore, computational analysis can shed light on the role of catalysts and the origins of selectivity in a reaction. By modeling the reaction in the presence and absence of a catalyst, the reduction in the activation energy can be quantified, explaining the catalytic effect. In cases where multiple products can be formed, transition state analysis can predict the most likely outcome by comparing the activation energies of the competing pathways.

Mechanistic Chemical Biology and Non Clinical Biochemical Interactions of 4 3 Cyanophenyl Phenylacetic Acid

Elucidation of Molecular Mechanisms of Interaction with Isolated Biomolecules (In vitro)

Enzyme Inhibition Kinetics and Mechanism of Action (In vitro)

No studies detailing the enzyme inhibition kinetics or the mechanism of action of 4-(3-Cyanophenyl)phenylacetic acid are present in the reviewed scientific literature. Information regarding its potential inhibitory effects on specific enzymes, including parameters such as IC₅₀, Kᵢ, and the type of inhibition (e.g., competitive, non-competitive, uncompetitive), is not available.

Receptor Binding Studies and Selectivity Profiling (Non-clinical)

There is no available data from non-clinical receptor binding studies for this compound. Consequently, its affinity and selectivity for various receptors are unknown.

Investigations into Metabolic Pathways (In vitro, non-human enzymatic studies)

No in vitro studies using non-human enzymatic systems to investigate the metabolic pathways of this compound have been published. Therefore, its metabolic fate, including potential phase I and phase II biotransformations, remains uncharacterized.

Interaction with DNA/RNA and Membrane Systems (In vitro Biophysical Studies)

There are no in vitro biophysical studies available that describe the interaction of this compound with DNA, RNA, or biological membrane systems.

Allosteric Modulation and Cooperative Binding Mechanisms (In vitro)

The potential for this compound to act as an allosteric modulator or to engage in cooperative binding with biomolecules has not been investigated in any published in vitro studies.

Rational Design and Derivatization Strategies for 4 3 Cyanophenyl Phenylacetic Acid Analogues

Systematic Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is often a key pharmacophoric element, but its properties can also present challenges such as limited membrane permeability. nih.gov Therefore, its systematic modification is a common strategy in medicinal chemistry.

Ester and amide derivatives of 4-(3-Cyanophenyl)phenylacetic acid are frequently synthesized as tools for research. Esterification, for instance, can mask the polar carboxylic acid group, potentially enhancing cell membrane permeability and oral bioavailability. These esters can act as prodrugs, which are inactive until hydrolyzed in vivo by esterase enzymes to release the active parent acid. Amide derivatives, formed by coupling the carboxylic acid with a diverse range of amines, allow for the exploration of new interactions with biological targets and can significantly alter the compound's pharmacological profile. The synthesis of these derivatives typically involves standard activation of the carboxylic acid followed by reaction with the desired alcohol or amine.

Table 1: Ester and Amide Derivatives for Research Applications

| Derivative Type | General Synthetic Approach | Potential Research Application |

|---|---|---|

| Esters | Fischer esterification (acid catalyst, alcohol) or reaction with alkyl halides after deprotonation. | Prodrug design, improvement of lipophilicity and membrane transport. |

Bioisosteres are chemical groups with similar physical or chemical properties that can produce broadly similar biological effects. nih.gov Replacing the carboxylic acid with a bioisostere can address issues like metabolic instability or poor cell penetration while retaining the necessary interactions for biological activity. nih.govnih.gov This strategy is also used to probe the mechanism of action by evaluating how changes in acidity, geometry, and hydrogen bonding capacity affect function. hyphadiscovery.com

Commonly used bioisosteres for carboxylic acids include tetrazoles, N-acyl sulfonamides, and hydroxamic acids. nih.govenamine.net Tetrazoles, for example, have a pKa similar to that of carboxylic acids (~4.5-4.9) and are found in over 20 FDA-approved drugs. drughunter.com While more lipophilic, their permeability is not always improved due to strong hydrogen bonding with water. drughunter.com Sulfonamides are generally weaker acids (pKa ~9-10) but can offer enhanced metabolic stability and membrane permeability. drughunter.com The choice of a specific bioisostere is highly context-dependent, often requiring the screening of a panel to find a suitable replacement. nih.gov

Table 2: Common Carboxylic Acid Bioisosteres and Their Properties

| Bioisostere | Key Features | Potential Advantage over Carboxylic Acid |

|---|---|---|

| 5-Substituted-1H-tetrazole | Similar acidity (pKa), metabolically stable. drughunter.com | Resistance to certain metabolic pathways (e.g., acyl glucuronidation). hyphadiscovery.com |

| N-Acyl Sulfonamide | Weaker acid, different geometry. drughunter.com | Increased lipophilicity, improved membrane permeability. drughunter.com |

Chemical Transformations of the Nitrile Functional Group

The nitrile group on the phenyl ring is an electrophilic site that serves as a versatile handle for a variety of chemical transformations. libretexts.org

The nitrile group can be readily converted into a 5-substituted-1H-tetrazole ring via a [3+2] cycloaddition reaction with an azide, such as sodium azide. organic-chemistry.orgacs.org This reaction is often catalyzed by Lewis or Brønsted acids and proceeds efficiently. organic-chemistry.orgyoutube.com The resulting tetrazole can act as a bioisostere for a carboxylic acid, as noted previously. Alternatively, the nitrile can be transformed into an amidine. This can be achieved through various methods, including the use of organoboranes to facilitate the addition of amines like 5-aminotetrazole (B145819) to the nitrile. documentsdelivered.com Amidines are basic and can form different types of ionic and hydrogen-bond interactions with biological targets compared to the neutral nitrile group.

A fundamental transformation of the nitrile group is its reduction to a primary amine (-CH₂NH₂). This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org The resulting aminobenzyl group provides a nucleophilic site that is a versatile point for further derivatization. researchgate.net This primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a vast array of substituents. nih.gov This strategy enables extensive exploration of the surrounding chemical space to probe for new interactions and improve compound properties.

Aromatic Ring Functionalization and Substitution Patterns

Introducing substituents onto the two phenyl rings of the this compound scaffold is a key strategy for optimizing molecular properties. The position, number, and electronic nature of these substituents can significantly influence the molecule's conformation, target affinity, and metabolic stability. For example, the placement of fluorine atoms can modulate inhibitory potency by interacting with specific residues in a protein's binding pocket. nih.gov

Synthetic access to such analogues can be achieved through various methods. Late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, is a powerful approach. mdpi.commdpi.com These methods allow for the precise installation of a wide variety of aryl, alkyl, and amino groups, provided a suitable handle (like a halogen) is present on one of the aromatic rings. The systematic variation of these substitution patterns is a cornerstone of rational drug design, allowing for the fine-tuning of a lead compound into a potential drug candidate. mdpi.com

Regioselective Halogenation and Nitration

The introduction of halogen atoms or nitro groups onto the biphenyl (B1667301) framework of this compound is a common strategy to modulate its biological activity. These strong electron-withdrawing groups can significantly alter the electronic distribution of the molecule, influence binding affinities, and improve metabolic stability. Achieving regioselectivity—the precise control over the position of substitution—is paramount.

Regioselective Halogenation: The halogenation of aromatic systems can be directed to specific positions through various methods. For complex molecules, modern synthetic protocols are employed to avoid the formation of unwanted isomers. Methods for regioselective halogenation include:

Directed Ortho-Metalation: Utilizing directing groups to guide a metalating agent (like n-butyllithium) to a specific ortho position, followed by quenching with an electrophilic halogen source (e.g., Br₂, I₂, N-chlorosuccinimide).

Catalyst-Controlled Halogenation: Palladium-catalyzed reactions, for instance, can use a directing group within the substrate to achieve regioselective C-H activation and subsequent halogenation with reagents like N-halosuccinimides. researchgate.net

Metal-Free Protocols: An operationally simple and metal-free method for the C5–H halogenation of 8-substituted quinoline (B57606) derivatives has been established using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This highlights a move towards more economical and environmentally benign processes that could be adapted for biphenyl systems.

Nanoreactor-Based Methods: Encapsulating a substrate like N-phenylacetamide within single-walled carbon nanotubes (SWNTs) can control the regioselectivity of bromination, favoring the para-product due to steric constraints imposed by the nanoreactor environment. rsc.org

Regioselective Nitration: Nitration introduces a nitro (-NO₂) group, a potent electron-withdrawing group and a versatile synthetic handle for further modifications (e.g., reduction to an amine).

Mixed Acid Nitration: The classic method using a mixture of nitric acid and sulfuric acid often leads to a mixture of ortho- and para-isomers, with the ratio influenced by steric and electronic factors. For the biphenyl system in this compound, nitration would likely occur on the phenyl ring that does not bear the deactivating cyano group.

Milder, Selective Reagents: To improve regioselectivity and functional group tolerance, alternative nitrating systems are used. A regioselective ortho-nitration of phenols can be achieved using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium hydrogen sulfate (B86663) (KHSO₄), offering a greener and more controlled approach. dergipark.org.tr Recent developments focus on co-acid-free aqueous nitric acid systems, which are more environmentally benign and can be tuned for selectivity by adjusting concentration and reaction conditions. frontiersin.orgnih.gov

Introduction of Diverse Aromatic and Heteroaromatic Scaffolds

Replacing one of the phenyl rings of the this compound core with other aromatic or heteroaromatic systems is a powerful strategy to explore new chemical space and modulate biological activity. Heteroaromatic rings, in particular, can introduce hydrogen bond donors and acceptors, alter polarity, and improve solubility.

The primary method for synthesizing such analogues is through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction creates a carbon-carbon bond between an aryl- or heteroaryl-boronic acid (or ester) and an aryl halide.

Synthetic Approach: A general route to these analogues involves a multi-step synthesis. For example, to create a thienyl analogue, one could start with a bromophenylacetic ester and couple it with a thiopheneboronic acid. nih.govmdpi.com

Step 1: Preparation of Building Blocks: A suitably functionalized phenylacetic acid derivative (e.g., 4-bromophenylacetic acid) and a diverse set of aromatic or heteroaromatic boronic acids are required.

Step 2: Suzuki-Miyaura Coupling: The aryl halide is coupled with the boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). mdpi.com

Step 3: Saponification: If the starting material was an ester, the final step is hydrolysis to yield the desired phenylacetic acid analogue.

This modular approach allows for the systematic introduction of a wide variety of scaffolds, as shown in the table below.

| Original Scaffold Fragment | Replacement Aromatic/Heteroaromatic Scaffold | Potential Advantage |

| Phenyl | Pyridyl | Introduces a basic nitrogen for potential salt formation and hydrogen bonding. |

| Phenyl | Thienyl | Acts as a bioisostere of a phenyl ring with different electronic properties. nih.gov |

| Phenyl | Pyrazolyl | Can provide both hydrogen bond donor and acceptor sites. dundee.ac.uk |

| Phenyl | Indolyl | Larger, more lipophilic scaffold that can form unique pi-stacking and hydrogen bonding interactions. |

| Phenyl | Quinolinyl | Fused bicyclic system that expands the structural footprint. rsc.org |

The introduction of these diverse scaffolds can lead to novel interactions with biological targets, improved pharmacokinetic profiles, and the potential to circumvent existing patents.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition (Non-clinical, mechanistic)

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to a parent molecule like this compound influence its biological activity at a mechanistic level. By systematically altering substituents and observing the resulting changes in potency, researchers can build a model of the molecular recognition events occurring at the target binding site.

A key aspect of SAR is the analysis of electronic and steric effects. For instance, in studies of aryl acetamide (B32628) derivatives, a preference for electron-withdrawing groups (EWGs) over electron-donating groups (EDGs) on the phenyl ring was noted. nih.gov The 3-cyano group in the parent compound is a strong EWG. The synergy between different substituents is also critical. For example, the addition of a fluorine atom at the 4-position of a 3-cyano substituted phenyl ring was found to dramatically increase potency against the parasite Cryptosporidium. nih.gov This suggests a specific interaction in the binding pocket that favors this particular substitution pattern.

The data below, adapted from SAR studies on related compounds, illustrates how systematic changes to the phenyl ring can impact biological activity.

| Compound | R1 (Position 3) | R2 (Position 4) | Relative Potency (Example) | Mechanistic Implication |

| Parent-like | -CN | -H | +++ | Strong electron-withdrawing group at meta-position is favorable. |

| Analogue 1 | -CN | -F | +++++ | Orthogonal fluorine enhances the effect of the cyano group, possibly through specific polar interactions or by inducing a favorable conformation. nih.gov |

| Analogue 2 | -CH₃ | -H | + | Electron-donating group is less favorable than an EWG. |

| Analogue 3 | -CH₃ | -F | +++ | Addition of fluorine significantly improves potency even with an EDG, indicating a key interaction site at the 4-position. nih.gov |

| Analogue 4 | -OCH₃ | -F | ++ | Demonstrates the potentiation effect of fluorine with another EDG. nih.gov |

| Analogue 5 | -Cl | -Cl | ++++ | Dichloro substitution shows synergistic effects, common in drug discovery. nih.gov |

These non-clinical SAR studies are crucial for building a pharmacophore model, which defines the essential steric and electronic features required for binding. This model guides the rational design of next-generation compounds with improved affinity and selectivity, based on a mechanistic understanding of molecular recognition rather than empirical screening.

Scaffold Hopping and Fragment-Based Design Approaches for Novel Probe Development

Beyond simple derivatization, more advanced strategies like scaffold hopping and fragment-based design are employed to discover novel chemical entities based on the this compound structure.

Scaffold Hopping: This strategy involves replacing the central molecular core (the biphenylacetic acid scaffold) with a structurally different core while retaining the 3D orientation of key functional groups responsible for biological activity. The goal is often to identify new chemical series with improved properties, such as better solubility, lower toxicity, or novel intellectual property. unica.itnih.gov For example, the biphenyl core could be replaced with a phenyl-pyrazole or a thienopyrimidinone structure that presents the cyano and acetic acid moieties (or their bioisosteres) in a similar spatial arrangement. dundee.ac.ukunica.it

A scaffold hopping campaign typically involves:

Pharmacophore Definition: Identifying the essential interacting elements of the original molecule. For this compound, this would be the hydrophobic biphenyl system, the cyano group (hydrogen bond acceptor/polar group), and the carboxylic acid (hydrogen bond donor/acceptor, charged group).

In Silico Search: Using computational tools to search databases for novel scaffolds that can match the defined pharmacophore.

Synthesis and Evaluation: Synthesizing the most promising new scaffolds and testing them to confirm that the desired biological activity is retained or improved. A key aim is often to reduce lipophilicity and aromatic ring count to improve physicochemical properties. nih.gov

Fragment-Based Design (FBDD): FBDD is a powerful method for building potent lead compounds from small, low-complexity molecules known as fragments. frontiersin.orgpharmacelera.com Instead of starting with a complex molecule like this compound, FBDD would begin with its constituent parts.

An FBDD approach might involve:

Fragment Screening: Screening a library of small molecules (typically adhering to the "Rule of Three": MW < 300 Da, cLogP ≤ 3, ≤ 3 H-bond donors/acceptors) to find binders to a specific biological target. frontiersin.org Fragments corresponding to the two key parts of our parent molecule, such as 3-cyanobenzonitrile or phenylacetic acid itself, could be identified as hits.

Hit Validation: Using biophysical techniques like X-ray crystallography to confirm binding and determine the binding mode of the fragment hits. nih.gov

Fragment Elaboration: Growing or linking the initial fragment hits to generate a more potent, larger molecule. For example, if a cyanophenyl fragment binds in one sub-pocket and a phenylacetic acid fragment binds in an adjacent one, they could be synthetically linked to create a novel molecule inspired by, but distinct from, the original biphenyl structure. pharmacelera.comnih.gov This process allows for a more efficient exploration of chemical space and often leads to final compounds with higher ligand efficiency. pharmacelera.com

Both scaffold hopping and FBDD are innovative strategies that leverage the structural information from a molecule like this compound to design novel probes with potentially superior drug-like properties.

Applications in Advanced Materials Science and Chemical Tool Development Non Clinical

Incorporation into Functional Polymer Architectures for Specific Research Purposes

The carboxylic acid group of 4-(3-Cyanophenyl)phenylacetic acid serves as a versatile handle for its incorporation into various polymer backbones, either as a monomer or as a pendant group. This allows for the synthesis of polymers with tailored properties for specific research needs. While direct polymerization of this compound is not widely documented, the principles of functional polymer synthesis provide a clear pathway for its use. rsc.orgnih.govpolimerbio.com

For instance, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an ester, to facilitate polymerization through step-growth mechanisms. This would result in polyesters or polyamides where the cyanophenylphenyl moiety is an integral part of the polymer chain. Such polymers are of interest for studying the influence of the polar cyano group on the bulk properties of the material, such as its thermal stability, solubility, and mechanical strength.

Alternatively, this compound can be attached as a pendant group to a pre-existing polymer backbone. This can be achieved through esterification or amidation reactions with polymers containing hydroxyl or amine functionalities. This approach allows for the precise control of the functional group density along the polymer chain, enabling systematic studies of structure-property relationships. researchgate.netnih.gov For example, incorporating this moiety into polymers could be explored for its potential to influence the dielectric properties of the resulting material, a key parameter in the development of materials for electronic applications. nih.gov

A related area of research involves the encapsulation of phenylacetic acid and its derivatives within block copolymer nanoparticles. beilstein-journals.org This technique, known as polymerization-induced self-assembly (PISA), allows for the creation of well-defined nanostructures that can sequester molecules like this compound. While this does not involve covalent incorporation into the polymer backbone, it highlights the compatibility of the phenylacetic acid structure with polymeric systems for creating functional nanomaterials.

Design of Small Molecule Chemo-Sensors and Probes for Research Diagnostics

The development of chemo-sensors for the detection of specific analytes is a critical area of chemical tool development. The structure of this compound, with its potential binding sites and signaling units, makes it an interesting candidate for the design of novel sensors. The carboxylic acid group can act as a recognition site for certain molecules, particularly those capable of hydrogen bonding. nih.gov

The cyano group, with its distinct electronic properties, can serve as a signaling component. Changes in the local chemical environment around the cyano group, induced by the binding of a target analyte to the carboxylic acid, could potentially be detected through changes in fluorescence or color. For instance, research into fluorescent chemosensors has utilized BODIPY derivatives with meso-cyanophenyl substituents for the detection of heavy metal ions. researchgate.net While not a direct application of this compound, this demonstrates the utility of the cyanophenyl group in sensor design.

Furthermore, the combination of a carboxylic acid and a signaling moiety within the same molecule is a common strategy in sensor development. For example, a colorimetric chemosensor for cyanide ions was developed using a molecule containing a naphthoic hydrazide as a hydrogen bonding donor and a benzoic acid for water solubility. nih.gov This principle could be adapted to derivatives of this compound, where the carboxylic acid acts as the recognition element and the cyanophenyl group contributes to the signaling mechanism. The development of such sensors would provide valuable tools for research diagnostics, enabling the sensitive and selective detection of various analytes.

Use as a Building Block in Complex Supramolecular Assemblies

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach to constructing complex and functional molecular architectures. The bifunctional nature of this compound, possessing both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting cyano group, makes it an excellent building block for creating ordered supramolecular assemblies. wikipedia.org

The carboxylic acid moiety can form robust and directional hydrogen bonds, leading to the formation of dimers or extended chains. acs.orgnih.gov The cyano group can also participate in hydrogen bonding, acting as an acceptor. rug.nl This dual functionality allows for the creation of intricate networks. Research on the self-assembly of molecules containing both carboxylic acid and nitrile groups has shown that these functionalities can work in concert to direct the formation of well-defined structures. beilstein-journals.org

A closely related compound, 4-cyanophenylboronic acid, has been extensively studied for its ability to form diverse supramolecular assemblies with various N-donor ligands. nih.govnih.gov In these systems, the boronic acid group, which shares similarities with the carboxylic acid group in its hydrogen bonding capabilities, directs the assembly into structures like stacked layers, helical chains, and crossed ribbons. nih.govnih.gov These studies provide a strong precedent for the potential of this compound to form similarly complex and ordered structures through hydrogen bonding and π-π stacking interactions involving the biphenyl (B1667301) system. The ability to control the self-assembly of this molecule opens up possibilities for creating materials with tailored porosity, host-guest capabilities, and other emergent properties.

Development of Liquid Crystalline Phases Based on Structural Modifications

Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals, and they are the foundational materials for modern display technologies. The calamitic (rod-like) shape of molecules is a key prerequisite for the formation of liquid crystalline phases. The rigid biphenyl core of this compound provides a good starting point for the design of new liquid crystalline materials. mdpi.com

By converting the carboxylic acid group into an ester with a suitable alcohol, the molecular shape can be elongated, enhancing the likelihood of forming mesophases. Research on cyanobiphenyl derivatives has shown that they are a cornerstone of liquid crystal technology due to their chemical stability and broad temperature range for mesophases. nih.govirb.hr

Specifically, studies on calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyl (B145940) units have demonstrated the formation of nematic liquid crystal phases. beilstein-journals.orgnih.govd-nb.info These compounds, which are structurally related to esters of this compound, exhibit monotropic nematic phases upon cooling from the isotropic liquid. beilstein-journals.orgnih.govd-nb.info The melting points and clearing points of these materials are influenced by the length of the spacer between the cyanobiphenyl unit and the ester group. d-nb.info This body of research strongly suggests that esters derived from this compound would be promising candidates for new liquid crystalline materials, with their specific properties being tunable through the choice of the alcohol used for esterification.

Below is a table summarizing the mesomorphic properties of some related cyanobiphenyl derivatives:

| Compound Class | Mesophase Type | Transition Temperature Range (°C) | Reference |

| Malonates of 4-cyanobiphenyls | Nematic (monotropic) | Down to ambient from 62°C | beilstein-journals.orgnih.govd-nb.info |

| Cyanoacetates of 4-cyanobiphenyls | Nematic (monotropic) | Down to ambient from 62°C | beilstein-journals.orgnih.govd-nb.info |

Research into Organic Electronic Properties of Derived Materials

Organic electronic materials, based on carbon-containing compounds and polymers, are at the forefront of research for applications in flexible displays, solar cells, and sensors. researchgate.netdrpress.org The electronic properties of these materials are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the presence of electron-withdrawing or electron-donating groups. researchgate.netnih.gov

The this compound molecule contains a π-conjugated biphenyl system and an electron-withdrawing cyano group, features that are highly relevant to the design of organic semiconductors. By incorporating this molecule into a polymer, either within the main chain or as a pendant group, it is possible to create materials with tailored electronic properties. researchgate.netresearchgate.net For instance, the presence of the polar cyano group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge injection and transport. mdpi.com

Research on polymers with pendant charge-transporting groups has shown that properties like charge carrier mobility can be tuned by modifying the chemical structure of the pendant moiety. osti.govrsc.orgtudelft.nl While direct studies on polymers derived from this compound are not abundant, the principles established from research on other cyanophenyl-containing polymers and materials with charge-transporting capabilities provide a strong rationale for investigating such systems. sigmaaldrich.comfrontiersin.org The synthesis of polymers incorporating the this compound unit could lead to new materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic electronic devices.

Emerging Research Frontiers and Unaddressed Questions for 4 3 Cyanophenyl Phenylacetic Acid

Discovery of Unexplored Synthetic Routes and Methodologies

The synthesis of substituted biphenylacetic acids remains a cornerstone of medicinal and materials chemistry. rsc.orgmdpi.com While standard routes likely apply to 4-(3-Cyanophenyl)phenylacetic acid, significant research frontiers lie in developing more efficient, sustainable, and versatile synthetic methodologies.

Current synthetic paradigms for biphenyl (B1667301) structures heavily rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.com A plausible, yet largely unexplored, route for this compound would involve the Suzuki coupling of (3-cyanophenyl)boronic acid with a 4-halophenylacetic acid ester, followed by hydrolysis. An alternative involves coupling 3-bromobenzonitrile with (4-(ethoxycarbonylmethyl)phenyl)boronic acid.

Unaddressed questions in this area include:

Can greener, more cost-effective catalysts (e.g., nickel-based) be employed for the key C-C bond formation step with high yields?

Could C-H activation methodologies be developed to directly couple benzeneacetic acid with 3-cyanobenzene, bypassing the need for pre-functionalized starting materials?

What are the optimal conditions for one-pot syntheses that combine the biphenyl formation and functional group manipulations to streamline the process and reduce waste?

Further research could explore novel disconnections, such as building the acetic acid side chain onto a pre-formed 3'-cyano-[1,1'-biphenyl] core. Methodologies like the Willgerodt-Kindler reaction on a suitable acetylbiphenyl precursor or the hydrolysis of a corresponding biphenylacetonitrile could offer alternative pathways with different impurity profiles and scalability. inventivapharma.com

Table 1: Potential Synthetic Methodologies for Exploration

| Synthetic Strategy | Key Reactants Example | Potential Advantages | Research Question |

|---|---|---|---|

| Suzuki-Miyaura Coupling | (3-Cyanophenyl)boronic acid + Ethyl 4-bromophenylacetate | High functional group tolerance, well-established. ajgreenchem.com | Optimization for catalyst loading and solvent systems to improve sustainability. |

| Negishi Coupling | (3-Cyanophenyl)zinc halide + Ethyl 4-bromophenylacetate | Often provides higher yields for sterically hindered substrates. | Applicability and efficiency compared to Suzuki coupling for this specific target. |